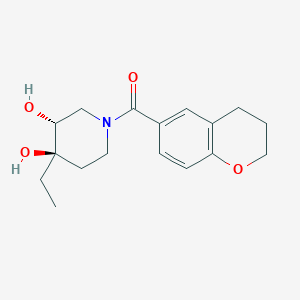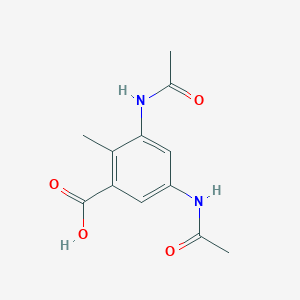![molecular formula C16H17N5O B5539854 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5539854.png)
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-methylphenyl)-1H-imidazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest is part of a broader class of chemicals known for their diverse applications in chemistry and materials science. The structure suggests a molecule with potential for interactions and transformations due to the presence of functional groups typical to pyrimidinyl, imidazol, and phenyl rings.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, including ring-chain tautomerizations and rearrangements. For instance, a novel synthetic route to related imidazo[4,5-b]pyridin derivatives starts from amino-imidazole carboxylic acid ethyl ester, undergoing a series of transformations to yield structurally interesting compounds (R. Lis, J. Traina, J. Huffman, 1990).
Molecular Structure Analysis
Molecular structure analysis of similar compounds involves advanced techniques such as X-ray crystallography. These analyses provide insights into the arrangement of atoms within the molecule, crucial for understanding its reactivity and properties. The structure of closely related compounds has been elucidated, revealing the orientation of phenyl and imidazole rings and their inclination angles (G. Dhanalakshmi et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of compounds within this class can be influenced by the presence of various substituents on the rings. For example, the introduction of a sulfonyl group or modifications at the phenyl ring can significantly impact the compound's reactivity and potential applications. Synthesis routes often involve reactions such as cyclodehydration and amidation, leading to the formation of mesoionic or other novel heterocyclic structures (E. Edstrom, Yuan Wei, M. Gordon, 1994).
Aplicaciones Científicas De Investigación
Synthetic Routes and Chemical Transformations
Research on synthetic routes to related compounds such as 1,2-dimethyl-5-phenyl-1H-imidazo-[4,5-b]pyridin-7-ol highlights the complexity and interest in synthesizing specific imidazole and pyrimidine derivatives. These processes involve multiple steps, including ring-chain tautomerizations and rearrangements, indicating the synthetic challenge and the interest in these structures for their unique properties (Lis, Traina, & Huffman, 1990).
Antiprotozoal Agents
Compounds with imidazo[1,2-a]pyridine frameworks have been explored for their potential as antiprotozoal agents. This research underscores the biological activity of such molecules, with specific compounds demonstrating strong DNA affinities and significant in vitro and in vivo activities against pathogens like Trypanosoma and Plasmodium species (Ismail et al., 2004).
Antiviral Activity
Investigations into 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines have shown potential antiviral activity, particularly against human rhinovirus. This research highlights the relevance of such compounds in the development of new antiviral agents (Hamdouchi et al., 1999).
Fluorescent Properties
The study of substituent effects on fluorescent properties of imidazo[1,2-a]pyridine-based compounds demonstrates the potential application of these molecules in the development of novel fluorescent organic compounds. This research could have implications for imaging and sensing technologies (Tomoda et al., 1999).
Determination in Food Samples
Research focusing on the determination of heterocyclic aromatic amines in food samples using techniques like capillary zone electrophoresis points to the importance of detecting and quantifying such compounds in food safety and toxicology studies (Puignou et al., 1997).
Propiedades
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-(4-methylphenyl)imidazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-10-4-6-13(7-5-10)21-14(22)9-17-16(21)20-15-18-11(2)8-12(3)19-15/h4-9,22H,1-3H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIIUHZZWUYMRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2NC3=NC(=CC(=N3)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-methylphenyl)-1H-imidazol-5-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5539786.png)


![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5539801.png)
![4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B5539806.png)
![3-[(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-(4-vinylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B5539809.png)
![ethyl 4-(benzylamino)-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine-9-carboxylate](/img/structure/B5539816.png)
![N-(4-chlorophenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5539821.png)

![1-methyl-7-phenyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5539833.png)

![4-[4-(phenylsulfonyl)phenyl]morpholine](/img/structure/B5539856.png)

![7,10-dimethoxy-5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5539868.png)